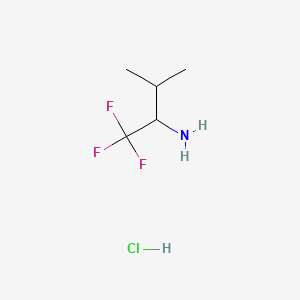

1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-3-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N.ClH/c1-3(2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDZKNFDWWBZJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677567 | |

| Record name | 1,1,1-Trifluoro-3-methylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263282-44-5 | |

| Record name | 1,1,1-Trifluoro-3-methylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1,1-Trifluoro-3-methylbutan-2-amine Hydrochloride

Introduction

1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride is a valuable fluorinated building block in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the synthetic strategies for obtaining 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride, with a focus on the underlying chemical principles and practical experimental protocols.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule points to 1,1,1-trifluoro-3-methylbutan-2-one as a key precursor. The primary synthetic transformation is the introduction of the amine functionality, which can be efficiently achieved through reductive amination. This versatile and widely used method in organic synthesis involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent.[2]

Figure 1: Retrosynthetic analysis of 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride.

Core Synthetic Pathway: Reductive Amination

The most direct route to 1,1,1-Trifluoro-3-methylbutan-2-amine is the reductive amination of 1,1,1-Trifluoro-3-methylbutan-2-one.[3][4][5] This process can be performed in a one-pot reaction, which is highly efficient for laboratory-scale synthesis.

The reaction proceeds via two key steps:

-

Imine Formation: The ketone reacts with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine or enamine.

-

Reduction: The imine is then reduced in situ to the corresponding amine.

Figure 2: General workflow for the reductive amination synthesis.

Experimental Protocol: Racemic Synthesis

This protocol outlines a standard procedure for the synthesis of racemic 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,1,1-Trifluoro-3-methylbutan-2-one | 140.10[3] | 5.0 g | 35.7 mmol |

| Ammonium Acetate | 77.08 | 13.7 g | 178.5 mmol |

| Sodium Cyanoborohydride | 62.84 | 2.24 g | 35.7 mmol |

| Methanol | 32.04 | 100 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| 2M HCl in Diethyl Ether | - | As needed | - |

| Saturated aq. NaHCO3 | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO4 | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 1,1,1-Trifluoro-3-methylbutan-2-one (5.0 g, 35.7 mmol) and ammonium acetate (13.7 g, 178.5 mmol) in methanol (100 mL).

-

Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (2.24 g, 35.7 mmol) portion-wise over 15 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup:

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine.

-

-

Salt Formation and Purification:

-

Dissolve the crude amine in a minimal amount of diethyl ether.

-

Cool the solution in an ice bath and add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride.

-

Stereoselective Synthesis: The Chiral Auxiliary Approach

For applications in drug development, obtaining enantiomerically pure amines is often crucial. A powerful strategy for achieving this is through the use of chiral auxiliaries, such as N-tert-butylsulfinyl imines.[1] This method allows for the diastereoselective reduction of the imine, leading to the formation of a single enantiomer of the amine after removal of the auxiliary.

Sources

- 1. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. 1,1,1-Trifluoro-3-methylbutan-2-one | C5H7F3O | CID 238398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. crescentchemical.com [crescentchemical.com]

- 5. Sigma Aldrich 1,1,1-Trifluoro-3-methylbutan-2-one 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1,1,1-Trifluoro-3-methylbutan-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride, a fluorinated amine of growing interest in medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group imparts unique electronic and metabolic properties, making a thorough understanding of its physicochemical profile essential for its application. This document moves beyond a simple data sheet to explain the causality behind experimental choices and provide actionable protocols for its characterization.

Chemical Identity and Structural Elucidation

1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride is a chiral amine salt. The presence of a stereocenter at the C2 position means it can exist as two enantiomers, (R) and (S), or as a racemic mixture.

Table 1: Core Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | 1,1,1-trifluoro-3-methylbutan-2-amine;hydrochloride | |

| Molecular Formula | C₅H₁₁ClF₃N | |

| Molecular Weight | 177.60 g/mol | |

| CAS Number | 1263282-44-5 (racemate) | |

| 1389320-33-5 ((S)-enantiomer) | ||

| Canonical SMILES | CC(C)C(C(F)(F)F)N.Cl | |

| InChI Key | WBDZKNFDWWBZJN-UHFFFAOYSA-N |

Synthesis and Stereochemistry

The synthesis of chiral α-trifluoromethylamines is a significant area of research in organic chemistry. A common and logical synthetic route to 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride involves the reductive amination of the corresponding ketone, 1,1,1-Trifluoro-3-methylbutan-2-one.

Caption: Synthetic workflow for 1,1,1-Trifluoro-3-methylbutan-2-amine HCl.

To achieve a specific stereoisomer, a chiral auxiliary or a chiral catalyst would be employed during the reductive amination step. The final step involves the protonation of the free amine with hydrochloric acid in an appropriate solvent to yield the hydrochloride salt.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is paramount for formulation development and predicting in vivo behavior.

Table 2: Summary of Physicochemical Properties

| Property | Value | Experimental Method | Causality and Insights |

| Melting Point | Data not available in searched literature. | Capillary Melting Point Apparatus | The melting point of amine hydrochlorides is generally higher than their free base form due to the ionic character of the salt lattice. The value will be influenced by crystal packing and purity. |

| Boiling Point | Not applicable (decomposes) | Not applicable | As a salt, it is expected to decompose at elevated temperatures before boiling. |

| Solubility | Data not available in searched literature. Expected to be soluble in water and polar protic solvents. | Shake-flask method, Nephelometry | The hydrochloride salt form significantly increases aqueous solubility compared to the free amine. Solubility in organic solvents will vary based on polarity. |

| pKa | Estimated to be lower than non-fluorinated analogs. | Potentiometric titration, NMR-based methods | The strong electron-withdrawing effect of the trifluoromethyl group significantly reduces the basicity of the amine, resulting in a lower pKa of the conjugate acid compared to its non-fluorinated counterpart. |

Spectroscopic and Chromatographic Characterization

Definitive identification and purity assessment rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals include those for the isopropyl methyl groups (a doublet), the isopropyl methine (a multiplet), the proton on the chiral center (a multiplet), and the amine protons (a broad signal). The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: This technique is highly informative for fluorinated compounds, and a single signal (a singlet or a doublet depending on the coupling with the adjacent proton) is expected for the trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for the hydrochloride salt include:

-

N-H stretching: A broad band in the region of 2400-3200 cm⁻¹ is characteristic of the ammonium salt.

-

C-H stretching: Signals around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

-

C-F stretching: Strong absorption bands in the 1000-1350 cm⁻¹ region are indicative of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base, the molecular ion peak would be expected. Common fragmentation patterns for amines involve cleavage alpha to the nitrogen atom.

High-Performance Liquid Chromatography (HPLC)

HPLC is crucial for assessing the purity of the compound. For chiral molecules like this, chiral HPLC is necessary to determine the enantiomeric excess.

Experimental Protocols

The following are detailed, field-proven methodologies for characterizing 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride.

Protocol for pKa Determination via Potentiometric Titration

Caption: Workflow for solubility determination by the shake-flask method.

Methodology:

-

Sample Preparation: Add an excess amount of 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride to a series of vials containing a known volume (e.g., 1 mL) of different solvents (e.g., water, ethanol, methanol, dichloromethane).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant, dilute it with a suitable solvent, and analyze the concentration of the dissolved compound using a validated HPLC-UV method. The solubility is expressed in mg/mL or mol/L.

Protocol for Chiral Purity Analysis by HPLC

Methodology:

-

Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, is a good starting point for the separation of enantiomers of chiral amines.

-

Mobile Phase Selection: For normal-phase chromatography, a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol is typically used. For reversed-phase chromatography, a mixture of water and an organic modifier like acetonitrile or methanol is employed. Additives such as trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) may be required to improve peak shape and resolution.

-

Method Development:

-

Inject a racemic standard of 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride to confirm the separation of the two enantiomers.

-

Optimize the mobile phase composition (ratio of solvents and concentration of additives) to achieve baseline separation (Resolution > 1.5).

-

Adjust the flow rate and column temperature to fine-tune the separation.

-

-

Sample Analysis: Dissolve the sample in the mobile phase and inject it into the HPLC system. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Conclusion

The physicochemical properties of 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride are significantly influenced by the presence of the trifluoromethyl group and its chiral nature. A thorough characterization, as outlined in this guide, is essential for its successful application in research and development. The provided protocols offer a robust framework for obtaining reliable and reproducible data, enabling informed decisions in drug design and formulation.

References

-

PubChem Compound Summary for CID 46942220, DL-2-Amino-1,1,1-Trifluoro-3-Methylbutane Hydrochloride. National Center for Biotechnology Information. [Link]

An In-Depth Technical Guide to 1,1,1-Trifluoro-3-methylbutan-2-amine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride (CAS No. 1263282-44-5), a chiral fluorinated amine of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this exact compound in the public domain, this document synthesizes established principles and methodologies from the broader field of chiral trifluoromethylated amine chemistry to present plausible synthetic routes, detailed characterization protocols, and potential applications.

Introduction: The Significance of Chiral Trifluoromethylated Amines in Medicinal Chemistry

The introduction of a trifluoromethyl (CF3) group into organic molecules can profoundly influence their physicochemical and biological properties.[1][2] This is attributed to fluorine's high electronegativity, the small size of the fluorine atom, and the metabolic stability of the C-F bond.[1] In the context of drug design, the trifluoromethyl group can enhance lipophilicity, improve metabolic stability by blocking sites of oxidation, and alter the pKa of nearby functional groups, all of which can lead to improved pharmacokinetic and pharmacodynamic profiles.[1][2]

Chiral primary amines are also crucial building blocks in the synthesis of a vast array of pharmaceuticals and natural products, where the amine functionality is often essential for biological activity.[3] The combination of a chiral center and a trifluoromethyl group in molecules like 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride presents a unique scaffold for the development of novel therapeutics. The trifluoromethyl group can act as a proteolysis-resistant surrogate for an amide, making these compounds particularly valuable in peptide and protein-based drug discovery.[4]

This guide will delve into the practical aspects of working with 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride, providing a robust framework for its synthesis, characterization, and potential utilization in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride is presented in the table below. These values are critical for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 1263282-44-5 | [5][6][7] |

| Molecular Formula | C5H11ClF3N | [7] |

| Molecular Weight | 177.59 g/mol | [7] |

| IUPAC Name | 1,1,1-trifluoro-3-methylbutan-2-amine;hydrochloride | [7] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Proposed Synthetic Pathway and Experimental Protocol

The proposed synthesis involves a two-step sequence starting from the commercially available 1,1,1-Trifluoro-3-methylbutan-2-one.

Caption: Proposed two-step synthesis of 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride.

Step 1: Imine Formation

Causality: The first step is the formation of the corresponding imine from the ketone precursor. The use of a Lewis acid catalyst like titanium(IV) isopropoxide is crucial to drive the reaction to completion by activating the carbonyl group and facilitating the dehydration step.

Protocol:

-

To a solution of 1,1,1-Trifluoro-3-methylbutan-2-one (1.0 eq) in anhydrous toluene (5 mL/mmol), add titanium(IV) isopropoxide (1.2 eq).

-

Cool the mixture to 0 °C and bubble ammonia gas through the solution for 30 minutes.

-

Seal the reaction vessel and heat to reflux for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude imine, which is often used in the next step without further purification.

Step 2: Asymmetric Reduction and Hydrochloride Salt Formation

Causality: The key to obtaining an enantiomerically enriched product lies in the asymmetric reduction of the imine. Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) reagent, are highly effective for this transformation, providing high yields and excellent enantioselectivities. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.

Protocol:

-

Prepare a solution of the crude imine (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C.

-

Add a solution of the chiral reducing agent, for example, (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq), followed by the slow addition of borane-dimethyl sulfide complex (1.1 eq).

-

Stir the reaction at -78 °C for 4-6 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with 1 M HCl.

-

Separate the aqueous layer and basify with 2 M NaOH to pH > 12.

-

Extract the free amine with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the purified free amine in anhydrous diethyl ether and add a solution of HCl in diethyl ether (1.2 eq) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride.

Comprehensive Characterization and Analytical Protocols

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound. A multi-technique approach is recommended.

Workflow for Comprehensive Characterization

Caption: A comprehensive workflow for the characterization of 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride.

Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Resonances corresponding to the isopropyl protons (doublet of doublets or multiplet), the methine proton adjacent to the amine (quartet or multiplet), the amine protons (broad singlet), and the methyl protons of the isopropyl group (doublets). Chemical shifts will be influenced by the trifluoromethyl group and the protonation state of the amine. |

| ¹³C NMR | Signals for the trifluoromethyl carbon (quartet due to C-F coupling), the carbon bearing the amine group, the isopropyl methine carbon, and the two magnetically non-equivalent methyl carbons of the isopropyl group. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| High-Resolution Mass Spectrometry (HRMS) | The calculated exact mass of the free amine cation (C5H11F3N⁺) is 142.0816. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm). |

| Chiral HPLC | Using a suitable chiral stationary phase (e.g., cellulose- or amylose-based), baseline separation of the two enantiomers should be achievable, allowing for the determination of the enantiomeric excess (e.e.). |

| FTIR Spectroscopy | Characteristic absorption bands for N-H stretching (amine salt), C-H stretching (aliphatic), and strong C-F stretching vibrations. |

| Elemental Analysis | The calculated elemental composition for C5H11ClF3N is C: 33.82%, H: 6.25%, Cl: 19.96%, F: 32.09%, N: 7.89%. The experimental values should be within ±0.4% of the theoretical values. |

Potential Applications in Drug Discovery and Development

The unique structural features of 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride make it an attractive building block for the synthesis of novel drug candidates across various therapeutic areas.

-

Enzyme Inhibitors: The trifluoromethyl group can mimic a carbonyl group or a peptide bond, making this scaffold suitable for designing inhibitors of proteases, kinases, and other enzymes. The chiral nature of the molecule allows for stereospecific interactions with the active site of the target enzyme.

-

GPCR Ligands: Many G protein-coupled receptor (GPCR) ligands are chiral amines. The incorporation of a trifluoromethyl group can enhance binding affinity and improve the metabolic stability of these ligands.

-

Ion Channel Modulators: The physicochemical properties imparted by the trifluoromethyl group can be advantageous in the design of ion channel modulators, where lipophilicity and metabolic stability are often key determinants of activity and duration of action.

-

Peptidomimetics: As previously mentioned, the trifluoromethyl group can serve as a non-hydrolyzable surrogate for an amide bond, making this compound a valuable starting material for the synthesis of peptidomimetics with enhanced stability and oral bioavailability.[4]

Safety and Handling

As with all laboratory chemicals, 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on data for similar compounds, it may cause serious eye irritation.[7] A comprehensive review of the Safety Data Sheet (SDS) is mandatory before handling this compound.

Conclusion

1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride is a valuable chiral building block with significant potential in medicinal chemistry and drug discovery. While specific literature on this compound is sparse, this guide provides a robust framework for its synthesis, characterization, and application based on established principles in the chemistry of fluorinated organic compounds. The methodologies and insights presented herein are intended to empower researchers to effectively utilize this and similar compounds in their pursuit of novel therapeutics.

References

Sources

- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines | Chemistry [chem.duke.edu]

- 5. 1,1,1-Trifluoro-3-methyl-2-butylamine hydrochloride | 1263282-44-5 [sigmaaldrich.com]

- 6. 1263282-44-5 2-Butanamine, 1,1,1-trifluoro-3-methyl-, hydrochloride (1:1) [chemsigma.com]

- 7. Dl-2-Amino-1,1,1-Trifluoro-3-Methylbutane Hydrochloride | C5H11ClF3N | CID 46942220 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1,1,1-Trifluoro-3-methylbutan-2-amine Hydrochloride

This guide provides a comprehensive technical overview of 1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride, a fluorinated organic compound with potential applications in pharmaceutical and agrochemical research. By leveraging established principles of organic synthesis and structural elucidation, this document serves as a vital resource for researchers, scientists, and drug development professionals. We will delve into the molecule's synthesis, its detailed structural characterization through modern analytical techniques, and the significance of its key structural features.

Introduction: The Role of Fluorine in Bioactive Molecules

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (CF3), in particular, offers a unique combination of properties that can profoundly influence a molecule's biological activity.[1] Its high electronegativity can alter the acidity or basicity of nearby functional groups, impacting how the molecule interacts with its biological target.[1] Furthermore, the CF3 group is a bioisostere for an amide group, rendering it resistant to proteolytic degradation and enhancing metabolic stability.[2] The presence of a trifluoromethyl group in 1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride suggests its potential as a valuable building block for the synthesis of novel therapeutic agents with improved pharmacokinetic profiles.[3]

Synthesis and Purification

The most plausible and efficient synthetic route to 1,1,1-trifluoro-3-methylbutan-2-amine is through the reductive amination of the corresponding ketone, 1,1,1-trifluoro-3-methylbutan-2-one.[4] This well-established transformation involves the reaction of the ketone with an amine source, typically ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine. The resulting free amine is subsequently treated with hydrochloric acid to yield the stable hydrochloride salt.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride.

Detailed Experimental Protocol (Proposed)

-

Imine Formation and Reduction:

-

To a solution of 1,1,1-trifluoro-3-methylbutan-2-one (1.0 eq) in methanol, add a solution of ammonia in methanol (excess).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

-

Work-up and Extraction:

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine.

-

-

Purification and Salt Formation:

-

Purify the crude amine via column chromatography on silica gel.

-

Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether).

-

Add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride as a solid.

-

Structural Elucidation

The definitive structure of 1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride is determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the presence of a chiral center at the C2 position, the adjacent methylene protons can exhibit diastereotopicity, leading to more complex splitting patterns in the ¹H NMR spectrum.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity & Coupling |

| C1 (-CF₃) | - | ~125 | Quartet (¹JCF) |

| C2 (-CH(NH₃⁺)-) | ~3.5 - 4.0 | ~55-60 | Multiplet |

| C3 (-CH(CH₃)₂) | ~2.0 - 2.5 | ~30-35 | Multiplet |

| C4, C5 (-CH(CH₃)₂) | ~1.0 - 1.2 | ~18-22 | Doublet |

| -NH₃⁺ | Broad singlet | - | - |

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can vary based on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. For primary amines, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of the bond adjacent to the carbon bearing the nitrogen atom.[5][6][7]

Upon electron ionization, the molecule is expected to undergo alpha-cleavage, leading to the formation of a stable iminium cation. The two possible alpha-cleavage pathways would result in the loss of an isopropyl radical or a trifluoromethyl radical. The most likely fragmentation involves the loss of the larger isopropyl group, leading to a prominent peak in the mass spectrum.

Caption: Predicted major fragmentation pathways for 1,1,1-Trifluoro-3-methylbutan-2-amine.

Physicochemical Properties (Predicted)

A comprehensive understanding of the physicochemical properties of a compound is crucial for its application in drug development.

| Property | Predicted Value | Significance |

| Molecular Formula | C₅H₁₁ClF₃N | - |

| Molecular Weight | 177.60 g/mol | Crucial for stoichiometric calculations. |

| Melting Point | >200 °C (decomposes) | Indicates thermal stability and purity. |

| Solubility | Soluble in water and polar organic solvents. | Important for formulation and biological assays. |

| pKa | ~8-9 | Influences ionization state at physiological pH. |

Potential Applications and Future Directions

The unique structural features of 1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride make it a compelling candidate for various applications in research and development. Its trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets.[1] As a chiral amine, it can be used as a building block in the synthesis of enantiomerically pure pharmaceuticals, where stereochemistry is critical for therapeutic efficacy and safety.[8]

Future research should focus on the experimental validation of the proposed synthetic and analytical protocols. Furthermore, the biological activity of this compound and its derivatives should be explored in various therapeutic areas, including but not limited to oncology, infectious diseases, and neuroscience.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and characterization of 1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride. By combining theoretical predictions with established chemical principles, we have outlined a comprehensive framework for understanding and utilizing this promising fluorinated compound. The insights provided herein are intended to empower researchers and scientists in their pursuit of novel and effective therapeutic agents.

References

-

JoVE. (2023, April 30). Mass Spectrometry of Amines. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

Malcolmson Lab, Duke University. (2018, December 12). Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Retrieved from [Link]

-

ACS Publications. (n.d.). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Retrieved from [Link]

-

Metin Balci. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

ResearchGate. (n.d.). 1.5 Fluorine in Medicinal Chemistry: Importance of Chirality. Retrieved from [Link]

-

ChemRxiv. (n.d.). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. Retrieved from [Link]

-

ACS Publications. (n.d.). Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Retrieved from [Link]

-

Journal of Organic Chemistry. (n.d.). Synthesis of trifluoromethylated amines using 1,1-bis(dimethylamino)-2,2,2-trifluoroethane. Retrieved from [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines | Chemistry [chem.duke.edu]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Video: Mass Spectrometry of Amines [jove.com]

- 6. GCMS Section 6.15 [people.whitman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1,1,1-Trifluoro-3-methylbutan-2-amine Hydrochloride: A Predictive Guide

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride (C₅H₁₁ClF₃N). Due to a lack of publicly available experimental spectra for this specific compound, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust theoretical framework for the characterization of this and structurally related fluorinated compounds.

Introduction and Rationale

1,1,1-Trifluoro-3-methylbutan-2-amine is a chiral amine containing a trifluoromethyl group, a structural motif of significant interest in medicinal chemistry. The introduction of fluorine can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. As such, unambiguous characterization of such molecules is paramount. This guide provides a detailed theoretical elucidation of the NMR, IR, and MS data for its hydrochloride salt. The protonated amine of the hydrochloride salt is the form often utilized in pharmaceutical applications.

It is critical to note that extensive searches of scientific literature and chemical databases did not yield experimental spectroscopic data for this compound. Therefore, the data presented herein are predicted based on established spectroscopic principles and data from analogous structures.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride features a trifluoromethyl group and an isopropyl group attached to adjacent carbons, with a protonated amine at the chiral center (C2). This arrangement dictates a unique spectroscopic fingerprint.

Caption: Molecular structure of 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride.

-

¹H NMR: The electron-withdrawing trifluoromethyl group will deshield adjacent protons. The diastereotopic nature of the isopropyl methyl groups is a key feature to anticipate.

-

¹³C NMR: The trifluoromethyl carbon will appear as a quartet with a large ¹JCF coupling constant. Other carbons will also exhibit coupling to the fluorine atoms.

-

IR Spectroscopy: The spectrum will be characterized by absorptions from the ammonium group (N-H stretches and bends), C-H bonds, and strong C-F stretches.

-

Mass Spectrometry: The fragmentation will likely be driven by the loss of the trifluoromethyl group and cleavage adjacent to the nitrogen atom.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum (500 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.0 - 4.2 | m | 1H | H-2 | Deshielded by both the -NH₃⁺ and -CF₃ groups. Will be a complex multiplet due to coupling with H-3 and the three fluorine atoms. |

| ~2.4 - 2.6 | m | 1H | H-3 | Coupled to H-2 and the six protons of the two methyl groups, resulting in a multiplet. |

| ~1.1 - 1.2 | d | 3H | H-4 or H-5 | The two methyl groups of the isopropyl moiety are diastereotopic and are expected to have slightly different chemical shifts. Each will be a doublet due to coupling with H-3. |

| ~1.0 - 1.1 | d | 3H | H-5 or H-4 | See above. |

Predicted ¹³C NMR Spectrum (125 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~125 - 128 | q, ¹JCF ≈ 280 Hz | C-1 (CF₃) | The carbon is directly attached to three fluorine atoms, resulting in a quartet with a large coupling constant. |

| ~55 - 60 | q, ²JCF ≈ 30 Hz | C-2 | Directly attached to the nitrogen and the trifluoromethyl group. Will appear as a quartet due to two-bond coupling with the fluorine atoms. |

| ~30 - 35 | s | C-3 | Standard aliphatic carbon chemical shift. |

| ~18 - 20 | s | C-4 or C-5 | Diastereotopic methyl carbons, may be resolved as two distinct signals. |

| ~17 - 19 | s | C-5 or C-4 | See above. |

Predicted Infrared (IR) Spectrum

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2800 - 3200 | Strong, Broad | N-H stretch | Characteristic of the ammonium (-NH₃⁺) group in the hydrochloride salt.[1] |

| ~2970 - 2870 | Medium | C-H stretch | Aliphatic C-H stretching from the isopropyl and methine groups.[2] |

| ~1600 - 1500 | Medium | N-H bend | Asymmetric and symmetric bending vibrations of the -NH₃⁺ group.[1] |

| ~1100 - 1350 | Strong | C-F stretch | The C-F bonds give rise to very strong and characteristic absorptions. |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The following predictions are for the free amine (M.W. 141.13) as the hydrochloride salt would not be stable under typical electron ionization (EI) conditions.

-

Molecular Ion (M⁺): m/z = 141 (low abundance)

-

Major Fragments:

-

m/z = 126: Loss of a methyl group (•CH₃) from the molecular ion.

-

m/z = 98: Cleavage between C2 and C3, loss of an isopropyl radical (•CH(CH₃)₂).

-

m/z = 72: Alpha-cleavage with loss of the trifluoromethyl radical (•CF₃). This is expected to be a major fragment.

-

m/z = 69: Trifluoromethyl cation (CF₃⁺).

-

m/z = 44: [CH₃-CH=NH₂]⁺ from cleavage between C2 and C3 with hydrogen transfer.

-

Caption: Predicted major fragmentation pathway for 1,1,1-Trifluoro-3-methylbutan-2-amine.

Standard Experimental Protocols

The following are standard operating procedures for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy

-

Weigh approximately 5-10 mg of 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire at least 1024 scans.

-

Process the data using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Record a background spectrum.

-

Place a small amount of the solid 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride onto the ATR crystal and apply pressure to ensure good contact.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Perform a background correction.

Mass Spectrometry

-

Prepare a dilute solution of the free amine (if available) or the hydrochloride salt in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization for fragmentation pattern, Electrospray Ionization for molecular ion confirmation).

-

For EI, use a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

-

Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride. The predicted data serves as a valuable reference for researchers working with this compound, aiding in its identification and characterization in the absence of experimental spectra. The provided protocols outline the standard methods for obtaining such data, which would be essential for confirming these theoretical predictions.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Field, L. D., Li, H., & Magill, A. M. (2013). Organic Structures from Spectra. John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link] [https://www.chem.ucla.edu/~harding/IGOC/A/amineir.html]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link] [https://webbook.nist.gov/chemistry/]

Sources

The Trifluoromethylated Amine Moiety: A Cornerstone in Modern Medicinal Chemistry

Introduction: The Rise of Fluorine in Drug Design

The strategic incorporation of fluorine into drug candidates has become a paramount strategy in modern medicinal chemistry.[1] Among the various fluorinated motifs, the trifluoromethyl (CF3) group stands out for its profound ability to modulate the physicochemical and biological properties of a molecule.[2][3] This guide provides an in-depth exploration of trifluoromethylated amines, a structural class that has garnered significant attention for its capacity to enhance drug-like properties, from metabolic stability to target binding affinity.[4][5] We will delve into the fundamental physicochemical impact of trifluoromethylation on amines, explore robust synthetic strategies for their preparation, and examine compelling case studies that underscore their importance in the development of novel therapeutics.

Part 1: The Physicochemical Impact of Trifluoromethylation on Amines

The introduction of a trifluoromethyl group to an amine-containing molecule imparts a unique set of properties that medicinal chemists can leverage to overcome common drug discovery hurdles. The strong electron-withdrawing nature of the CF3 group is a key driver of these changes.[4]

Modulation of Basicity (pKa)

The potent electron-withdrawing effect of the trifluoromethyl group significantly reduces the basicity of the amine nitrogen.[4] This modulation of pKa can be highly advantageous in drug design. By lowering the pKa, the amine is less likely to be protonated at physiological pH, which can prevent unwanted interactions with acidic biological targets and improve oral absorption by reducing ionization in the gastrointestinal tract.[4] For instance, the introduction of a trifluoromethyl group adjacent to an amine can lead to a decrease in the pKa value of approximately 5.7 units, bringing it into a range similar to that of amides.[6]

Enhancing Lipophilicity and Permeability

Lipophilicity, often expressed as logP or logD, is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is one of the most lipophilic substituents used in drug design.[2][7] Its incorporation generally increases the overall lipophilicity of a molecule, which can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[2][8] This increased lipophilicity can also lead to improved binding affinity with hydrophobic pockets of target proteins.[4] However, the relationship between trifluorination and lipophilicity is not always straightforward and can be influenced by the position of the CF3 group relative to other functional groups.[9]

Improving Metabolic Stability

Metabolic instability is a major cause of drug candidate failure. The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally stable to metabolic degradation.[8] Replacing a metabolically labile methyl or methoxy group with a trifluoromethyl group is a common and effective strategy to block metabolic hotspots, thereby increasing the drug's half-life and reducing the required therapeutic dose.[2][8] Trifluoroethylamines, for example, are considered metabolically stable isosteres of amides, which are often susceptible to enzymatic hydrolysis.[6]

Conformational Effects and Target Binding

The trifluoromethyl group is bulkier than a hydrogen or methyl group and can influence the conformational preferences of a molecule.[2] This can be exploited to lock the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target. The CF3 group can also participate in favorable non-covalent interactions within the target's binding site, such as dipole-dipole interactions and hydrogen bonds, further contributing to potency.[4]

Table 1: Comparative Physicochemical Properties of Amines and their Trifluoromethylated Analogues

| Compound | Parent Amine pKa | Trifluoromethylated Amine pKa | ΔpKa | Parent logP | Trifluoromethylated logP | ΔlogP |

| Aniline | 4.6 | 2-(Trifluoromethyl)aniline: ~0.5 | -4.1 | 0.9 | 2.1 | +1.2 |

| Benzylamine | 9.3 | 1-Phenyl-2,2,2-trifluoroethanamine: ~6.8 | -2.5 | 1.1 | 2.3 | +1.2 |

| Piperidine | 11.1 | 4-(Trifluoromethyl)piperidine: ~9.5 | -1.6 | 1.6 | 2.5 | +0.9 |

Note: The values presented are approximate and can vary based on the specific substitution pattern and experimental conditions.

Part 2: Synthetic Strategies for Accessing Trifluoromethylated Amines

The synthesis of trifluoromethylated amines has historically been challenging, but recent advancements have provided a diverse toolbox for medicinal chemists.[10][11] These methods can be broadly categorized into direct N-trifluoromethylation and the introduction of a trifluoromethyl group at other positions within an amine-containing molecule.

N-Trifluoromethylation of Amines

Directly attaching a CF3 group to a nitrogen atom has been a significant hurdle. However, several effective methods have emerged.

This method provides a rapid, operationally simple, and highly selective approach for the N-trifluoromethylation of secondary amines at room temperature.[10]

Causality: The reaction proceeds through a formal umpolung of the SCF3 group. The amine initially reacts with (Me4N)SCF3 to form a thiocarbamoyl fluoride intermediate. This intermediate then undergoes desulfurization-fluorination with AgF to yield the N-trifluoromethylated product. The mild conditions and high functional group tolerance make this method particularly attractive for late-stage trifluoromethylation of complex drug molecules.[10]

Step-by-Step Methodology:

-

In a sealed tube under a nitrogen atmosphere, dissolve the secondary amine (0.2 mmol) and tetramethylammonium trifluoromethylthiolate ((Me4N)SCF3) (0.26 mmol) in acetonitrile (1.5 mL).

-

Stir the mixture at room temperature for 10-30 minutes. Monitor the formation of the thiocarbamoyl fluoride intermediate by 19F NMR.

-

Add silver fluoride (AgF) (0.6 mmol) to the reaction mixture.

-

Stir the reaction at room temperature or 50 °C for 2-12 hours, monitoring for completion by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with a non-polar solvent (e.g., hexane) to precipitate the silver salts.

-

Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired N-trifluoromethylated amine.[10]

Caption: Workflow for one-pot N-trifluoromethylation.

Synthesis of Amines with α-Trifluoromethyl Groups

The construction of chiral amines with a trifluoromethyl group on the α-carbon is crucial for developing stereospecific drug candidates.[12]

This method involves the addition of a nucleophilic trifluoromethyl source to an imine, often followed by reduction.

Causality: The key to this transformation is the generation of a trifluoromethyl nucleophile, typically from trifluoromethyltrimethylsilane (TMSCF3), which then adds to the electrophilic carbon of the imine. The use of chiral catalysts or auxiliaries can enable enantioselective synthesis.[13]

Step-by-Step Methodology:

-

To a solution of the imine (1.0 mmol) in an anhydrous solvent such as THF at -78 °C, add a solution of TMSCF3 (1.5 mmol).

-

Add a catalytic amount of a suitable activator, such as tetrabutylammonium acetate (TBAF) or a Lewis base.

-

Allow the reaction to stir at -78 °C and slowly warm to room temperature over several hours.

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the resulting α-trifluoromethyl amine by flash column chromatography.

Caption: Nucleophilic trifluoromethylation of an imine.

Part 3: Case Studies in Drug Discovery

The successful application of trifluoromethylated amines in approved drugs and clinical candidates highlights their value in addressing various therapeutic challenges.

Kinase Inhibitors

Kinases are a major class of drug targets, and trifluoromethylated amines are frequently incorporated into kinase inhibitors to enhance their efficacy.[4]

-

Janus Kinase 3 (JAK3) Inhibitors: Trifluoromethyl-containing compounds have been designed as inhibitors of JAK3 for the treatment of autoimmune diseases and cancer.[4] The CF3 group can improve binding affinity and pharmacokinetic properties.

-

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors: Aromatic trifluoromethyl ketones have been developed as covalent reversible inhibitors of FGFR4, a receptor tyrosine kinase implicated in various cancers.[4]

G-Protein Coupled Receptor (GPCR) Ligands

GPCRs are the largest family of membrane receptors and are major drug targets. Trifluoromethylated amines are utilized in the design of GPCR ligands to improve their binding affinity and pharmacokinetic properties.[4]

FDA-Approved Drugs

A review of FDA-approved drugs over the last 20 years reveals numerous examples containing a trifluoromethyl group, often attached to an amine-containing scaffold.[1][14][15]

-

Fluoxetine (Prozac): A selective serotonin reuptake inhibitor (SSRI) used to treat depression. The trifluoromethyl group on the phenoxy ring enhances its lipophilicity, facilitating its entry into the central nervous system.[1][2]

-

Ubrogepant (Ubrelvy): A calcitonin gene-related peptide (CGRP) receptor antagonist for the treatment of migraine. The trifluoroethyl group on the piperidinone core contributes to its metabolic stability and oral bioavailability.[1][8]

Caption: Impact of the trifluoroethyl group in Ubrogepant.

Part 4: Challenges and Future Directions

Despite their numerous advantages, the use of trifluoromethylated amines is not without challenges. N-trifluoromethyl amines, in particular, can be prone to hydrolysis, limiting their in vivo applications.[16][17] However, N-trifluoromethyl azoles have shown excellent aqueous stability and represent a promising alternative.[16][17]

The development of more efficient, scalable, and environmentally friendly methods for the synthesis of complex trifluoromethylated amines remains an active area of research.[11] Light-driven synthetic methods, for instance, offer promising avenues for accessing these valuable motifs under mild conditions.[5][18]

Future research will likely focus on:

-

Developing novel trifluoromethylation reagents and catalytic systems with broader substrate scope and improved functional group tolerance.

-

Exploring the use of trifluoromethylated amines as bioisosteres for other functional groups to fine-tune drug properties.[2][16]

-

A deeper investigation into the structural and conformational effects of the trifluoromethyl group to enable more rational drug design.

Conclusion

Trifluoromethylated amines have firmly established themselves as a privileged structural motif in medicinal chemistry. Their ability to profoundly influence key drug-like properties, including pKa, lipophilicity, metabolic stability, and target binding, provides medicinal chemists with a powerful tool to optimize lead compounds and develop novel therapeutics. As synthetic methodologies continue to advance and our understanding of the nuanced effects of trifluoromethylation deepens, the application of this versatile functional group is poised to expand even further, driving the discovery of the next generation of innovative medicines.

References

-

NIH. (n.d.). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. Retrieved from [Link]

-

ACS Publications. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ACS Publications. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. Retrieved from [Link]

-

PubMed. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PMC. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Retrieved from [Link]

-

American Chemical Society. (2025). N–Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist′s toolbox. ACS Fall 2025. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

ETH Zurich Research Collection. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Retrieved from [Link]

-

ResearchGate. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

PMC. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. Retrieved from [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Retrieved from [Link]

-

RSC Publishing. (2014). Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. Retrieved from [Link]

-

PMC. (n.d.). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Retrieved from [Link]

-

ACS Publications. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (2025). 4- Trifluoromethoxy Proline: Synthesis of Stereoisomers and Lipophilicity Study. Retrieved from [Link]

-

PMC. (n.d.). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorine-containing drugs approved by the FDA in 2021. Retrieved from [Link]

-

ResearchGate. (2025). Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Retrieved from [Link]

-

EMBL-EBI. (n.d.). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. ChEMBL. Retrieved from [Link]

-

ResearchGate. (2025). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Retrieved from [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]

-

ACS Publications. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society. Retrieved from [Link]

-

Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubMed. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

ACS Publications. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N–Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist′s toolbox - American Chemical Society [acs.digitellinc.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | Semantic Scholar [semanticscholar.org]

- 15. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years – ScienceOpen [scienceopen.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

discovery and history of fluorinated chiral amines

An In-Depth Technical Guide to the Discovery and History of Fluorinated Chiral Amines

Authored by a Senior Application Scientist

Foreword: The Strategic Imperative of Fluorine and Chirality in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2][3] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered basicity (pKa)—can profoundly influence a molecule's biological activity and pharmacokinetic profile.[1][3][4] When this element is introduced into a molecule containing a chiral amine, a pharmacophore of immense value emerges. Chiral amines are ubiquitous structural motifs in a vast array of natural products and pharmaceuticals, with their specific stereochemistry being critical for biological function.[5][6][7]

This guide provides a comprehensive exploration of the . It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to explain the causality behind experimental choices and the evolution of synthetic strategies. We will trace the journey from early synthetic challenges to the sophisticated catalytic systems of today, providing both a historical narrative and a practical overview of field-proven methodologies.

Part 1: Early Explorations and the Dawn of Asymmetric Synthesis

The initial forays into the synthesis of fluorinated amines were fraught with challenges. The high electronegativity of fluorine and the unique reactivity of organofluorine compounds demanded novel synthetic approaches. Early methods often resulted in racemic mixtures, which required tedious and often inefficient classical resolution techniques to separate the desired enantiomer.

The true paradigm shift occurred with the advent of asymmetric synthesis. The goal was no longer to separate stereoisomers but to selectively create the desired one from the outset. This evolution in thinking laid the groundwork for the development of the powerful synthetic tools we utilize today.

The Chiral Auxiliary Approach: A Foundational Strategy

One of the earliest and most reliable strategies for controlling stereochemistry involved the use of chiral auxiliaries. This approach involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. In the context of fluorinated amines, the development of N-tert-butylsulfinyl imines proved to be a watershed moment.

The Ellman sulfinamide acts as a powerful chiral directing group, allowing for the diastereoselective addition of nucleophiles to the imine C=N bond. This strategy has been successfully applied to the synthesis of a wide range of trifluoromethylated, difluoromethylated, and monofluoromethylated chiral amines.[8]

Causality in Action: Why Sulfinyl Imines are Effective

The effectiveness of the N-tert-butylsulfinyl group stems from its ability to form a six-membered ring transition state through chelation with the metal cation of the incoming nucleophilic reagent. This rigid, well-defined transition state effectively shields one face of the imine, forcing the nucleophile to attack from the less sterically hindered face, thus ensuring high diastereoselectivity. The auxiliary can be easily cleaved under mild acidic conditions post-reaction, yielding the desired chiral amine with high enantiomeric purity.[9]

Part 2: The Catalytic Revolution in Fluorinated Amine Synthesis

While effective, chiral auxiliary-based methods are stoichiometric and less atom-economical. The pursuit of greater efficiency and elegance led to the development of catalytic asymmetric methods, a field that has revolutionized the synthesis of chiral molecules, including fluorinated amines.

Caption: Evolution from stoichiometric to catalytic asymmetric synthesis of chiral amines.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation stands out as one of the most powerful and atom-economical methods for producing chiral compounds.[10] The development of chiral ligands that can coordinate to transition metals (such as rhodium, iridium, and ruthenium) has enabled the highly enantioselective reduction of prochiral fluorinated imines and enamines.[5][7]

More recently, a significant push towards sustainability has focused on replacing precious, noble metals with more abundant and economical first-row transition metals like manganese, iron, and cobalt.[5][7] For instance, highly enantioselective manganese-catalyzed hydrogenation of fluorinated imines has been achieved using chiral ferrocenyl P,N,N ligands, furnishing a wide range of optically active fluorinated amines with excellent yields and enantioselectivities (up to 98% ee).[11]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ucj.org.ua [ucj.org.ua]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Thermal Stability and Decomposition of 1,1,1-Trifluoro-3-methylbutan-2-amine Hydrochloride

Abstract: This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition pathways of 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride. As a fluorinated amine salt, this compound possesses unique physicochemical properties relevant to its application in pharmaceutical development and manufacturing. Understanding its behavior under thermal stress is critical for defining safe handling procedures, establishing stable storage conditions, and optimizing manufacturing processes such as drying and milling. This document outlines a multi-technique analytical approach, integrating Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA), to construct a complete thermal profile. We delve into the theoretical decomposition mechanisms, provide detailed experimental protocols, and discuss the interpretation of analytical data to yield actionable insights for researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of trifluoromethyl (CF3) groups is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[1][2] The compound 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride is a chiral building block that embodies this principle. Its hydrochloride salt form is typical for amine-containing drugs, improving solubility and handling properties.

However, the thermal liability of such salt forms can present significant challenges. Thermal decomposition is not merely a matter of potency loss; it can lead to the generation of potentially toxic impurities, compromise batch integrity, and pose safety risks during manufacturing. The presence of the highly electronegative trifluoromethyl group and the amine hydrochloride moiety dictates a unique decomposition profile.[2][3] Therefore, a rigorous and systematic evaluation of its thermal stability is not just a regulatory requirement but a fundamental component of robust drug development.

This guide presents a holistic methodology for characterizing the thermal behavior of 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride, focusing on the causality behind experimental choices and the synergy between different analytical techniques.

Physicochemical Properties

A baseline understanding of the compound's physical properties is essential before thermal analysis. These properties influence sample behavior and the interpretation of results.

| Property | Value | Source |

| IUPAC Name | 1,1,1-trifluoro-3-methylbutan-2-amine;hydrochloride | PubChem[4] |

| Molecular Formula | C5H11ClF3N | PubChem[4] |

| Molecular Weight | 177.59 g/mol | PubChem[4] |

| Structure | CC(C)C(C(F)(F)F)N.Cl | PubChem[4] |

Note: Experimental data such as melting point is best determined via Differential Scanning Calorimetry as outlined in Section 4.2.

Theoretical Decomposition Pathways

For amine hydrochlorides, a primary and highly probable decomposition pathway involves the thermal dissociation of the salt.[5] This process is driven by the increase in entropy at elevated temperatures, favoring the formation of gaseous products from a solid state.[6]

Primary Decomposition: The most likely initial decomposition step is the evolution of hydrogen chloride (HCl) gas, yielding the free amine.

C5H10F3N·HCl(s) → C5H10F3N(g) + HCl(g)

This dehydrochlorination is a common thermal decomposition route for amine hydrochlorides.[5] The temperature at which this occurs is the primary indicator of the salt's thermal stability.

Secondary Decomposition: Following the initial loss of HCl, the resulting free amine, 1,1,1-Trifluoro-3-methylbutan-2-amine, can undergo further fragmentation at higher temperatures. The strong C-F bonds (bond dissociation energy ~485 kJ/mol) suggest that the trifluoromethyl group itself is highly stable.[1][7] Therefore, fragmentation is more likely to occur at weaker C-C or C-N bonds within the molecule's backbone. Potential secondary decomposition products could include smaller fluorinated and non-fluorinated hydrocarbons and nitrogen-containing species.

The analytical methodologies described below are designed to experimentally verify these proposed pathways.

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a comprehensive understanding.[8][9] TGA provides quantitative mass loss data, DSC identifies thermal events like melting and decomposition, and EGA identifies the chemical nature of the evolved gases.[10][11]

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[12] It is the primary tool for determining decomposition temperatures and quantifying mass loss events.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride into a clean, tared TGA pan (typically aluminum or platinum).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min. Rationale: An inert atmosphere prevents oxidative degradation, isolating the inherent thermal decomposition pathways.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. Rationale: A 10 °C/min heating rate is standard for pharmaceutical analysis, providing a good balance between resolution of thermal events and experimental time.[8]

-

-